molecular formula C11H18ClNO B2733438 1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride CAS No. 29238-42-4

1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride

Cat. No.: B2733438
CAS No.: 29238-42-4
M. Wt: 215.72
InChI Key: DTHQWAAMYKJUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular structure, which includes a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propan-2-amine backbone. This compound is often used in various chemical reactions and has significant relevance in fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride typically involves several steps:

    Synthetic Routes and Reaction Conditions: The preparation begins with the reaction of 3,5-dimethylphenol with epichlorohydrin to form 1-(3,5-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield 1-(3,5-dimethylphenoxy)propan-2-amine. .

    Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets and Pathways: The compound can bind to receptors or enzymes, modulating their activity. .

Properties

IUPAC Name

1-(3,5-dimethylphenoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-9(2)6-11(5-8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHQWAAMYKJUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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